

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Aminoisoquinoline

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Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089

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CAS Number: 1532-84-9 Molecular Formula: $C_9H_8N_2$ Synonyms: Isoquinolin-1-amine, 1-Isoquinolylamine

This technical guide provides an in-depth overview of the core physicochemical properties of **1-Aminoisoquinoline**, a pivotal heterocyclic amine. Its unique structure serves as a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

General and Physicochemical Properties

1-Aminoisoquinoline is typically a yellow to brown crystalline powder. Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and computational research.

Table 1: General Identifiers and Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1532-84-9 | [1][2] |
| Molecular Formula | C ₉ H ₈ N ₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Yellow to brown powder or crystal | [1] |
| Purity | ≥ 98% (HPLC) / 99% | [1][2] |
| EC Number | 216-243-2 | [2] |
| MDL Number | MFCD00024137 | [1][2] |
| PubChem ID | 73742 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |
|--------------------|---|-----------|
| Melting Point | 122-124 °C (lit.) | [2][3] |
| 78-86 °C | [1] | |
| 119 °C | [4] | |
| Boiling Point | 166 °C / 8 mmHg (lit.) | [3] |
| Density | 1.1148 g/cm ³ (estimate) | [3] |
| pKa | 7.62 (20°C, μ=0.01) | [3][5] |
| Flash Point | 175.8 °C | |
| Vapor Pressure | 0.000253 mmHg at 25°C | |
| Refractive Index | 1.7080 (estimate) | |
| Storage Conditions | 0-8°C, Keep in dark place, Inert atmosphere | [1][3] |

Note: Discrepancies in melting point values exist across different suppliers and literature, which may be attributed to varying purity levels or measurement conditions.

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and quality control of **1-Aminoisoquinoline**.

Table 3: Key Spectroscopic Data

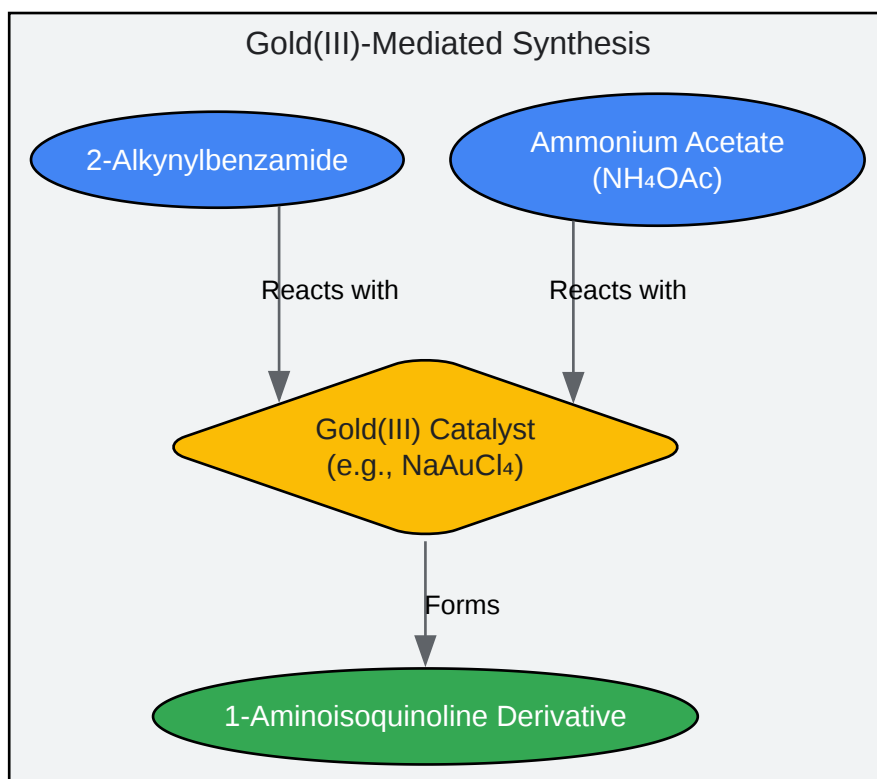
| Technique | Data | Reference |
|-----------------------------------|--|-----------|
| UV-Vis (λ_{max}) | 335 nm (in H ₂ O) | [3] |
| ¹ H NMR | Spectra available in DMSO-d ₆ | [6] |
| ¹³ C NMR | Spectra available | [7][8] |
| Mass Spectrometry | Spectra available (GC-MS) | [6] |
| FTIR | Spectra available | [6] |

The UV maximum at 335 nm in water is characteristic of the conjugated isoquinoline system.[3] Full NMR and mass spectra are available in public databases and provide the definitive structural fingerprint of the molecule.[6]

Reactivity and Synthesis

1-Aminoisoquinoline's reactivity is governed by the electron-donating amino group at the C1 position and the electron-withdrawing nature of the pyridine ring nitrogen. This makes the C1 position susceptible to nucleophilic substitution.[9] It serves as a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of the B-Raf pathway and compounds targeting neurological disorders.[1][2]

Several synthetic routes to **1-aminoisoquinolines** have been developed, often involving transition-metal catalysis. These modern methods offer high efficiency and functional group tolerance.



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Caption: Gold(III)-mediated synthesis of **1-aminoisoquinolines**.^{[10][11]}

Experimental Protocols

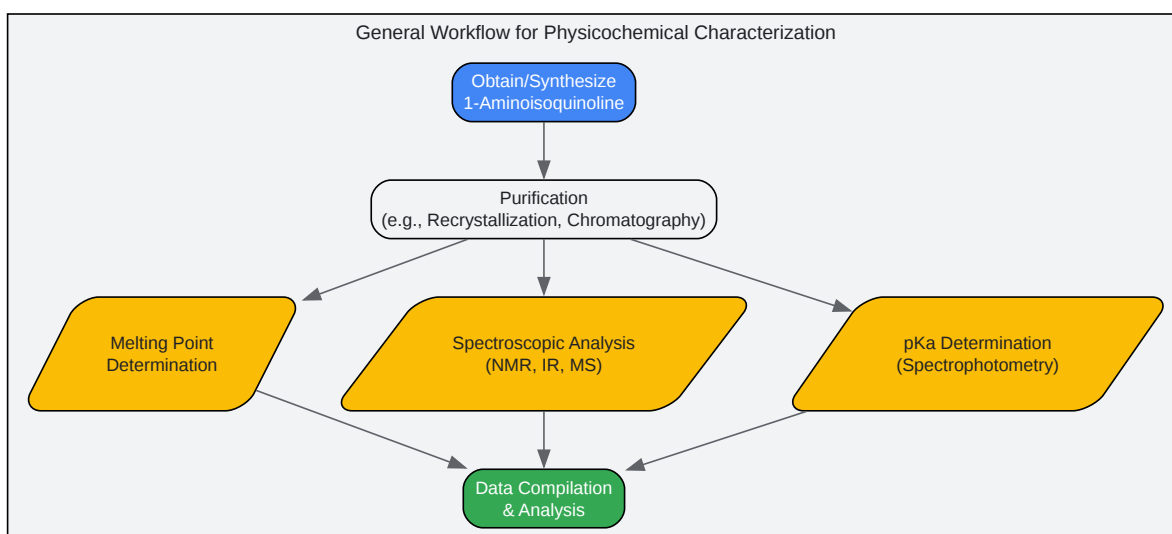
Detailed methodologies are essential for reproducing and building upon existing research.

Determination of pK_a by UV-Vis Spectrophotometry

The acid dissociation constant (pK_a) can be determined spectrophotometrically by measuring the absorbance of a solution at various pH values.

- **Preparation of Buffers:** A series of buffer solutions with known pH values spanning the expected pK_a range (e.g., pH 6.5 to 8.5) are prepared.
- **Stock Solution:** A concentrated stock solution of **1-Aminoisoquinoline** is prepared in a suitable solvent (e.g., methanol or DMSO).

- **Sample Preparation:** A small, constant volume of the stock solution is added to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
- **Measurement:** The UV-Vis spectrum of each buffered solution is recorded, and the absorbance at a specific wavelength (ideally where the protonated and deprotonated forms have different absorbances) is measured.
- **Calculation:** The pKa is calculated using the Henderson-Hasselbalch equation by plotting absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.



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Caption: Workflow for the physicochemical characterization of a compound.

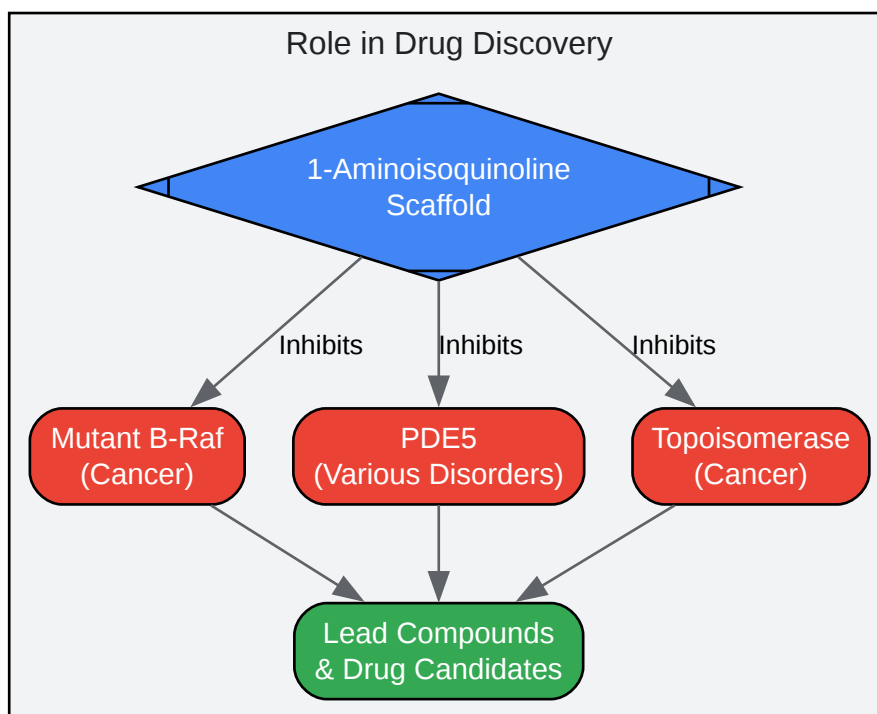
Synthesis via Rhodium(III)-Catalyzed Oxidative Coupling

A modern approach to synthesizing N-substituted **1-aminoisoquinolines** involves the coupling of benzamidines with alkynes, catalyzed by a rhodium complex.

- **Reactant Setup:** In a sealed tube under a nitrogen atmosphere, the N-substituted benzamidine (1.0 equiv), the alkyne (1.05 equiv), a Rh(III) catalyst like $[\text{RhCp}^*\text{Cl}_2]_2$ (e.g., 4 mol %), and a silver salt cocatalyst like AgSbF_6 (e.g., 16 mol %) are combined.
- **Solvent and Oxidant:** An appropriate solvent (e.g., THF) and an oxidant such as $\text{Cu}(\text{OAc})_2$ (2.1 equiv) are added.
- **Reaction:** The mixture is heated (e.g., to 120 °C) for a specified time (e.g., 13 hours).
- **Workup and Purification:** After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired **1-aminoisoquinoline** derivative.

Biological and Pharmacological Context

The **1-aminoisoquinoline** scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities.^[12] Derivatives have been investigated for their potential as antitumor, antimalarial, and enzyme-inhibiting agents.^{[11][13]} For example, specific derivatives have been identified as potent and selective inhibitors of the mutant B-Raf pathway, which is implicated in certain cancers.^[2] Others have shown efficacy as inhibitors of phosphodiesterase V (PDE5) or have been studied in animal models for Parkinson's disease.^[14]



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Caption: **1-Aminoisoquinoline** as a scaffold for enzyme inhibitors.[2][14]

Safety and Handling

1-Aminoisoquinoline is classified as an irritant, causing skin, eye, and respiratory irritation.

- Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.
- Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place at room temperature or refrigerated (0-8°C).[1][3]
- First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. For eye contact, rinse cautiously with water for several minutes.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1532-84-9 CAS MSDS (1-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. 1-Aminoisoquinoline CAS#: 1532-84-9 [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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